1,8-Dihydroxynaphthalene-2-carboxylic acid
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Overview
Description
1,8-Dihydroxynaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 856074-98-1 . It has a molecular weight of 204.18 and is typically in the form of a powder . The IUPAC name for this compound is 1,8-dihydroxy-2-naphthoic acid .
Molecular Structure Analysis
The InChI code for 1,8-Dihydroxynaphthalene-2-carboxylic acid is 1S/C11H8O4/c12-8-3-1-2-6-4-5-7 (11 (14)15)10 (13)9 (6)8/h1-5,12-13H, (H,14,15)
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
1,8-Dihydroxynaphthalene-2-carboxylic acid is a powder with a melting point of 170-172°C . It is stored at room temperature .
Scientific Research Applications
Chemical Properties
1,8-Dihydroxynaphthalene-2-carboxylic acid has a molecular weight of 204.18 and a melting point of 170-172°C . It is a powder that is stored at room temperature .
Antioxidant Activity
1,8-Dihydroxynaphthalene-2-carboxylic acid is used in the creation of artificial allomelanin, a class of nitrogen-free melanin often found in fungi . This artificial allomelanin, known as poly-DHN (PDHN), has been indicated as a better radical quencher than polydopamine (PDA), a melanin model obtained by the polymerization of dopamine (DA) . The chemical mechanisms underlying this difference are still being researched .
Nanoparticle Creation
Polymerization of 1,8-Dihydroxynaphthalene-2-carboxylic acid results in the formation of poly-1,8-dihydroxynaphthalene nanoparticles (PDHN-NP) . These nanoparticles have been reported to be better scavengers of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals than PDA-NP .
Reactive Oxygen Species (ROS) Regulation
PDHN-NP have demonstrated a higher antioxidant efficiency with respect to PDA-NP against alkylperoxyl (ROO •) and hydroperoxyl (HOO •) radicals . These radicals are involved in the propagation of peroxidation in real conditions . The antioxidant capacity of PDHN-NP in water is 0.8 mmol/g (ROO • radicals quenched by 1 g of PDHN-NP), with a rate constant of 3 × 10^5 M^−1 s^−1 for each reactive moiety .
Medical and Cosmetic Applications
Due to their antioxidant activity, melanins like PDHN have great potential as chemopreventive agents against oxidative stress . This makes them suitable for medical and cosmetic applications .
Naphthalene Catabolic Pathway
1,8-Dihydroxynaphthalene-2-carboxylic acid is involved in the naphthalene catabolic pathway . It catalyzes the meta-cleavage of 1,2-dihydroxynaphthalene (1,2-DHN) to yield 2-hydroxychromene-2-carboxylic acid .
Safety and Hazards
The safety information for 1,8-Dihydroxynaphthalene-2-carboxylic acid indicates that it is potentially dangerous . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The antioxidant activity of 1,8-Dihydroxynaphthalene-2-carboxylic acid could be a potential area of future research, given the antioxidant properties of related compounds . Further studies could also explore its potential applications in medical and cosmetic fields due to its stable and non-toxic nature .
Mechanism of Action
Target of Action
1,8-Dihydroxynaphthalene-2-carboxylic acid (1,8-DHN) is a type of dihydroxyphenol derivative that exhibits significant acidity and strong nucleophilicity . It has the potential to form a corresponding dianion under alkaline conditions, which has a certain coordination ability and can form corresponding complexes with transition metals .
Mode of Action
The artificial allomelanin obtained by the polymerization of 1,8-DHN, known as poly-DHN (PDHN), has been recently indicated as a better radical quencher than polydopamine (PDA), a melanin model obtained by the polymerization of dopamine (DA) . The chemical mechanisms underlying this difference are unclear .
Biochemical Pathways
The biochemical pathways of 1,8-DHN involve the polymerization of 1,8-DHN to form PDHN . This process is significant in the formation of melanins, stable and non-toxic pigments with great potential as chemopreventive agents against oxidative stress .
Result of Action
The result of the action of 1,8-DHN is the formation of PDHN, which has been shown to be a better radical quencher than PDA . This indicates that PDHN could have potential applications in medical and cosmetic applications as a chemopreventive agent against oxidative stress .
Action Environment
The action of 1,8-DHN and its resulting PDHN is influenced by the pH of the environment. For instance, PDHN nanoparticles (PDHN-NP) present a higher antioxidant efficiency with respect to PDA-NP against alkylperoxyl (ROO•) radicals in water at pH 7.4 . This suggests that the action, efficacy, and stability of 1,8-DHN and its resulting PDHN are influenced by environmental factors such as pH .
properties
IUPAC Name |
1,8-dihydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-3-1-2-6-4-5-7(11(14)15)10(13)9(6)8/h1-5,12-13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBCNRVJDCCKBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856074-98-1 |
Source
|
Record name | 1,8-dihydroxynaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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